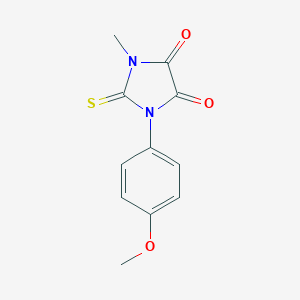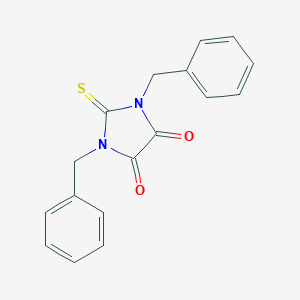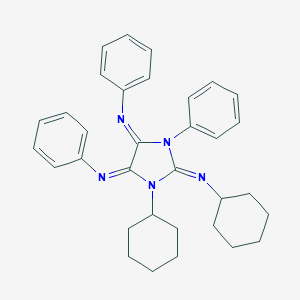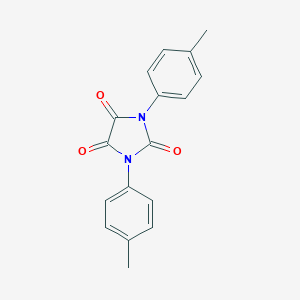![molecular formula C23H21N5S B307244 N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine](/img/structure/B307244.png)
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, also known as BPT, is a compound that has gained significant attention in the scientific community due to its potential application in various fields. BPT is a heterocyclic compound that contains a thiazolidine ring and an imine group. The compound is synthesized through a simple and efficient method, which makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors. This compound has been shown to inhibit the activity of various enzymes, such as cholinesterases, which are involved in the regulation of neurotransmitters in the brain. This compound has also been shown to interact with various receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, such as cancer and neurodegenerative disorders. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has several advantages for lab experiments, such as its simple and efficient synthesis method, its stability under various conditions, and its potential application in various fields. However, this compound also has some limitations, such as its limited solubility in water, which may affect its bioavailability and its potential toxicity, which needs to be further investigated.
Future Directions
There are several future directions for the research on N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine, such as its potential application in drug discovery, its use as a biomarker for various diseases, and its potential application in the development of electronic devices. This compound can be used as a scaffold for the synthesis of various compounds that can be screened for their potential therapeutic activity. This compound can also be used as a biomarker for various diseases, such as Alzheimer's disease, which is characterized by the accumulation of amyloid beta plaques in the brain. This compound can be used as a fluorescent probe for the detection of amyloid beta plaques, which can aid in the diagnosis and treatment of Alzheimer's disease. This compound can also be used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized through a simple and efficient method and has been extensively studied for its potential application in catalysis, organic electronics, and biomedical research. This compound has several advantages for lab experiments, such as its stability under various conditions and its potential application in various fields. However, this compound also has some limitations, such as its limited solubility in water and its potential toxicity, which needs to be further investigated. There are several future directions for the research on this compound, such as its potential application in drug discovery, its use as a biomarker for various diseases, and its potential application in the development of electronic devices.
Synthesis Methods
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine can be synthesized through the condensation reaction between 4,5-diamino-1,3-thiazole-2-thiol and 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of acetic acid as a catalyst under reflux conditions. The resulting product is purified through recrystallization in ethanol to obtain pure this compound.
Scientific Research Applications
N-[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N-[4-(dimethylamino)phenyl]amine has been extensively studied for its potential application in various fields, such as catalysis, organic electronics, and biomedical research. In catalysis, this compound has been used as a ligand for various transition metal complexes, which have shown excellent catalytic activity in various organic transformations. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices.
properties
Molecular Formula |
C23H21N5S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]imino-N-phenyl-5-phenylimino-1,3-thiazol-4-amine |
InChI |
InChI=1S/C23H21N5S/c1-28(2)20-15-13-19(14-16-20)26-23-27-21(24-17-9-5-3-6-10-17)22(29-23)25-18-11-7-4-8-12-18/h3-16H,1-2H3,(H,24,26,27) |
InChI Key |
ZVDZXGJOEJSOLX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=NC3=CC=CC=C3)S2)NC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2N=C(C(=NC3=CC=CC=C3)S2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]aniline](/img/structure/B307167.png)
![N-[1,3-diphenyl-4,5-bis(phenylimino)imidazolidin-2-ylidene]-4-methoxybenzamide](/img/structure/B307168.png)
![1,3-Bis(4-methylphenyl)-4,5-bis[(4-methylphenyl)imino]imidazolidin-2-one](/img/structure/B307170.png)


![1-[4-(Dimethylamino)phenyl]-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione](/img/structure/B307173.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307175.png)
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-(phenylsulfonyl)imidazolidine-2-thione](/img/structure/B307178.png)
![[4,5-Bis[(4-methoxyphenyl)imino]-3-phenyl-2-sulfanylidene-1-imidazolidinyl]-(4-chlorophenyl)methanone](/img/structure/B307179.png)
![1-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307182.png)